(6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride
Description
Properties
CAS No. |
29312-70-7 |
|---|---|
Molecular Formula |
C21H25Cl3N2O |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
(6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c22-14-10-15-16(21(26)18-8-4-5-9-24-18)12-19(13-6-2-1-3-7-13)25-20(15)17(23)11-14;/h1-3,6-7,10-11,16,18-19,21,24-26H,4-5,8-9,12H2;1H |
InChI Key |
COEHQPTYIGNAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2CC(NC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Biological Activity
The compound (6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol; hydrochloride , with the CAS number 29312-70-7 , is a synthetic derivative of tetrahydroquinoline and piperidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C21H24Cl2N2O
- Molecular Weight : 427.795 g/mol
- Physical State : Typically found as a hydrochloride salt.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | 534.7 °C at 760 mmHg |
| LogP | 6.4057 |
| Water Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Some studies suggest that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in apoptosis and cell cycle regulation .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and reducing nitric oxide production in inflammatory models .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the efficacy of several tetrahydroquinoline derivatives against various cancer cell lines. The results indicated significant cytotoxicity in vitro, with IC50 values suggesting potent activity against breast and renal cancer cells .
- Another research highlighted the role of these compounds in inducing apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 µM | Moderate | COX inhibition |
| Compound B | 15 µM | High | iNOS inhibition |
| Target Compound | 5 µM | High | Apoptosis induction |
Comparison with Similar Compounds
Quinoline-Piperazine/Piperidine Derivatives
Example Compound: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()
- Structural Similarities: Chlorinated quinoline core (7-chloro vs. 6,8-dichloro in the target). Piperazine ring (vs. piperidine-methanol in the target).
- Key Differences: Substituent Position: The target compound’s dichloro substitution may increase steric hindrance and lipophilicity compared to the single chlorine in the analog. Ring Systems: Piperidine-methanol introduces a hydroxyl group, enhancing hydrogen-bonding capacity versus the ketone-substituted piperazine in the analog.
- Physicochemical Properties :
Spiro Compounds with Benzylidene and Pyridine Moieties
Example Compound : 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one ()
- Structural Similarities: Chlorinated aromatic systems (4-chlorobenzylidene vs. 6,8-dichloro-tetrahydroquinoline). Nitrogen-containing heterocycles (pyridine vs. piperidine).
- Key Differences: Core Structure: The spiro system in the analog contrasts with the fused tetrahydroquinoline-piperidine scaffold of the target. Functional Groups: The analog’s nitro groups increase polarity, whereas the target’s dichloro groups may prioritize membrane permeability.
- Synthesis: Both compounds use reflux conditions with sodium acetate, but the target likely requires reductive steps for tetrahydroquinoline formation .
Quinazolinone Derivatives
Example Compound: 3-(5-Amino-6-(2,3-dichloro-phenyl)-(1,2,4)triazin-3-yl)-6,8-dibromo-2-substituted-3H-quinazolin-4-one ()
- Structural Similarities: Halogenated aromatic rings (dichloro/dibromo vs. dichloro in the target). Nitrogen-rich heterocycles (quinazolinone vs. tetrahydroquinoline).
- Key Differences: Bioactivity: The quinazolinone analog shows antibacterial and anti-HIV activity, suggesting the target’s dichloro-quinoline system may also confer antiviral properties. Solubility: The hydrochloride salt in the target improves bioavailability compared to neutral quinazolinones .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Mechanistic and Functional Insights
- Bioactivity Prediction: Chloroquinolines (e.g., ) and dichloroaromatics () often exhibit antimicrobial or antiviral activity. The target’s dichloro groups may enhance DNA intercalation or enzyme inhibition (e.g., HIV integrase) .
- Structural vs. Functional Relationships: While emphasizes that structural similarity (e.g., oleanolic acid vs. hederagenin) correlates with shared mechanisms, highlights that even low BGC similarity (13% for lankacidin analogs) can yield novel bioactivities. This suggests the target compound may have unique mechanisms despite structural parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
